molecular formula C8H18N+ B14142275 cyclobutyl-N,N,N-trimethylmethanaminium CAS No. 30833-79-5

cyclobutyl-N,N,N-trimethylmethanaminium

Cat. No.: B14142275
CAS No.: 30833-79-5
M. Wt: 128.24 g/mol
InChI Key: DQFTZEIPGDJFSZ-UHFFFAOYSA-N
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Description

Cyclobutyl-N,N,N-trimethylmethanaminium is a quaternary ammonium salt characterized by a cyclobutyl group attached to a trimethylammonium core. The compound’s structure imparts unique steric and electronic properties due to the strained cyclobutane ring and the positively charged nitrogen center. Quaternary ammonium salts like this are widely used in organic synthesis, catalysis, and pharmaceuticals due to their ionic nature, solubility in polar solvents, and ability to stabilize reactive intermediates .

Properties

CAS No.

30833-79-5

Molecular Formula

C8H18N+

Molecular Weight

128.24 g/mol

IUPAC Name

cyclobutylmethyl(trimethyl)azanium

InChI

InChI=1S/C8H18N/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3/q+1

InChI Key

DQFTZEIPGDJFSZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1CCC1

Origin of Product

United States

Preparation Methods

The synthesis of cyclobutyl-N,N,N-trimethylmethanaminium typically involves the alkylation of cyclobutylamine with trimethylmethanaminium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Cyclobutyl-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trimethylmethanaminium group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobutyl-N,N,N-trimethylmethanaminium has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: This compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the production of surfactants and detergents, enhancing the cleaning efficiency of these products.

Mechanism of Action

The mechanism of action of cyclobutyl-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential components of the cell membrane.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares cyclobutyl-N,N,N-trimethylmethanaminium with structurally related quaternary ammonium salts:

Compound Name Molecular Formula Key Substituents Counterion Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₁₈N⁺ Cyclobutyl Varies* 128.24 Catalysis, potential receptor ligands
1-Carboxy-N,N,N-trimethylmethanaminium chloride (Betaine HCl) C₅H₁₂ClNO₂ Carboxymethyl Cl⁻ 153.61 High water solubility (67 g/100 mL), feed additive, acidity regulator
Tetramethylammonium bromide C₄H₁₂N⁺ Four methyl groups Br⁻ 154.05 Phase-transfer catalyst, electrolyte
{1-[(Acetyloxy)methyl]cyclobutyl}-N,N,N-trimethylmethanaminium C₁₁H₂₀NO₂⁺ Cyclobutyl with acetyloxy methyl Varies* 198.28 Modified solubility/reactivity
[2-((Dimethylcarbamoyl)oxy)naphthalen-1-yl]-N,N,N-trimethylmethanaminium bromide C₁₇H₂₃BrN₂O₂ Naphthylmethyl with carbamate Br⁻ 375.29 Cholinesterase inhibition, photochemistry studies
1-(4-Benzoylthiophenyl)-N,N,N-trimethylmethanaminium bromide C₁₇H₂₀BrNOS Benzoylthiophenyl Br⁻ 366.32 Thiol-disulfide exchange applications

*Counterion varies based on synthesis (e.g., Br⁻, I⁻, triflate).

Key Observations:

Steric Effects : The cyclobutyl group introduces significant steric hindrance compared to linear alkyl chains (e.g., tetramethylammonium bromide) or aromatic systems (e.g., naphthylmethyl derivatives). This hindrance can influence reaction kinetics in catalysis .

Biological Activity : Indole-derived analogs (e.g., 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide) exhibit nicotinic receptor antagonism, suggesting cyclobutyl derivatives could have unique pharmacological profiles .

Physicochemical Properties

  • Solubility : Betaine hydrochloride’s high water solubility (67 g/100 mL) contrasts with this compound salts, which likely have lower solubility due to hydrophobic cyclobutyl groups. Tetramethylammonium bromide, with minimal steric bulk, exhibits intermediate solubility .
  • Stability : Cyclobutyl derivatives may exhibit lower thermal stability compared to cyclohexyl or aromatic analogs due to ring strain. For example, cyclobutane’s ~110°C thermal decomposition threshold could limit high-temperature applications .

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